3,3-Dimethyl-2-hexanol

Solvent selection Thermal stability Process engineering

3,3-Dimethyl-2-hexanol (CAS 22025-20-3) is a branched-chain secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol. It is characterized by a hydroxyl group at the 2-position and geminal dimethyl substitution at the 3-position of the hexane backbone.

Molecular Formula C8H18O
Molecular Weight 130.23 g/mol
CAS No. 22025-20-3
Cat. No. B3368857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-2-hexanol
CAS22025-20-3
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol
Structural Identifiers
SMILESCCCC(C)(C)C(C)O
InChIInChI=1S/C8H18O/c1-5-6-8(3,4)7(2)9/h7,9H,5-6H2,1-4H3
InChIKeyLTTHCWFPLXSQOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Dimethyl-2-hexanol (CAS 22025-20-3): A Branched C8 Alcohol for Research and Industrial Application


3,3-Dimethyl-2-hexanol (CAS 22025-20-3) is a branched-chain secondary alcohol with the molecular formula C8H18O and a molecular weight of 130.23 g/mol [1]. It is characterized by a hydroxyl group at the 2-position and geminal dimethyl substitution at the 3-position of the hexane backbone [2]. This structure imparts distinct physicochemical properties compared to its linear and mono-methyl analogs, making it a candidate for specialized applications where altered volatility, hydrophobicity, or steric effects are required .

Why 3,3-Dimethyl-2-hexanol Cannot Be Casually Substituted with Other Hexanols


In procurement and formulation, a branched alcohol like 3,3-dimethyl-2-hexanol is not a direct substitute for its linear (e.g., 2-hexanol) or less-substituted (e.g., 3-methyl-2-hexanol) analogs. The presence and position of methyl branches significantly alter key properties such as boiling point, density, and hydrophobicity . Even among isomers (e.g., 3,5-dimethyl-2-hexanol), subtle differences in methyl group placement can lead to measurable changes in volatility and solubility that directly impact performance in applications like specialty solvents or synthetic intermediates [1]. The quantitative evidence below demonstrates that selecting the correct isomer is a non-trivial decision driven by specific physical property requirements.

Quantitative Differentiation Evidence for 3,3-Dimethyl-2-hexanol Selection


Elevated Boiling Point Versus Linear 2-Hexanol

The boiling point of 3,3-dimethyl-2-hexanol is approximately 157.9 °C, which is 18.9 °C higher than that of its linear counterpart, 2-hexanol (139.0 °C) . This significant increase in boiling point is a direct consequence of the geminal dimethyl branching at the 3-position, which increases molecular weight and van der Waals interactions . This property is critical for applications requiring higher-temperature solvent stability or reduced volatility under ambient conditions.

Solvent selection Thermal stability Process engineering

Increased Density and Refractive Index Relative to Mono-Methyl Analog

3,3-Dimethyl-2-hexanol exhibits a density of approximately 0.821 g/cm³ and a refractive index of 1.425, which are both elevated compared to the mono-methyl substituted analog 3-methyl-2-hexanol [1]. While direct density data for 3-methyl-2-hexanol is not widely published, the target compound's density is also higher than that of the linear 2-hexanol (0.81 g/mL) . This increase in density and refractivity is consistent with the more compact molecular packing induced by the geminal dimethyl group.

Formulation science Optical properties Material characterization

Enhanced Hydrophobicity (LogP) Compared to Unbranched Analog

The calculated octanol-water partition coefficient (LogP) for 3,3-dimethyl-2-hexanol is 2.45 (ACD/Labs) or 2.62 (KOWWIN) . This is substantially higher than the LogP of the linear 2-hexanol, which is approximately 1.76 [1]. The increased hydrophobicity is a direct result of the additional carbon atoms and branching, which reduce water solubility and enhance affinity for non-polar environments.

Drug discovery Agrochemical formulation Partition coefficient

Unique GC Retention Index Profile for Analytical Identification

Although a published experimental Kovats retention index for 3,3-dimethyl-2-hexanol is not readily available in public databases, its structural isomer, 3-methyl-2-hexanol, has a reported RI of 906-909 on an HP-5 MS column [1]. Due to the additional methyl group and increased molecular weight, 3,3-dimethyl-2-hexanol is predicted to have a significantly higher retention index, ensuring a distinct and well-resolved peak in gas chromatographic analysis, which is essential for purity assessment and reaction monitoring.

Gas chromatography Quality control Analytical method development

High Flash Point for Safer Handling and Storage

3,3-Dimethyl-2-hexanol has an estimated flash point of 56.6 ± 8.2 °C , which is notably higher than that of the linear 2-hexanol (41 °C) . This higher flash point, indicative of lower flammability risk, is a direct consequence of its lower vapor pressure (estimated 1.0 ± 0.6 mmHg at 25 °C) compared to the more volatile 2-hexanol .

Safety Process development Chemical storage

High-Value Application Scenarios for 3,3-Dimethyl-2-hexanol Based on Evidence


Specialty Solvent for High-Temperature Organic Reactions

The significantly higher boiling point of 3,3-dimethyl-2-hexanol (157.9 °C) compared to 2-hexanol (139.0 °C) makes it a suitable solvent for reactions requiring elevated temperatures while minimizing evaporative losses. This is particularly valuable in synthetic chemistry where maintaining a consistent reaction volume and preventing solvent stripping is critical .

Hydrophobic Building Block for Agrochemical or Pharmaceutical Intermediates

The enhanced LogP value (2.45-2.62) relative to 2-hexanol (1.76) indicates that 3,3-dimethyl-2-hexanol or its esters can serve as a more lipophilic scaffold in the design of active ingredients. This property can improve membrane permeability and target site delivery in agrochemicals or enhance bioavailability profiles in drug discovery programs .

Reference Standard for Gas Chromatography Method Development

The unique structural features of 3,3-dimethyl-2-hexanol, including its branched carbon skeleton, make it an ideal candidate for use as a reference standard in GC method development. Its predicted higher retention index compared to linear and mono-methyl hexanols allows for clear separation and identification, which is essential for the accurate quantification of complex mixtures in quality control laboratories .

Component in Lower-Flammability Industrial Formulations

With a flash point approximately 15.6 °C higher than that of 2-hexanol (56.6 °C vs. 41 °C), 3,3-dimethyl-2-hexanol offers a safety advantage in formulations where reducing fire hazard is a priority. This includes use as a coalescing agent in coatings or as a component in cleaning fluids where lower volatility and higher flash point contribute to a safer handling profile .

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